7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate

Analytical Chemistry Quality Control Chemical Procurement

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS RN 62164-04-9; synonym: heptyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate) is a synthetic succinimide-thioether-acetate with molecular formula C17H29NO4S and molecular weight 343.48 g/mol. The compound is commercially supplied as a research chemical with a certified purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C17H29NO4S
Molecular Weight 343.5 g/mol
Cat. No. B12886370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate
Molecular FormulaC17H29NO4S
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C
InChIInChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3
InChIKeyYMEGYHJDYKTABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS 62164-04-9): Chemical Identity and Baseline Specifications for Research Procurement


7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS RN 62164-04-9; synonym: heptyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate) is a synthetic succinimide-thioether-acetate with molecular formula C17H29NO4S and molecular weight 343.48 g/mol . The compound is commercially supplied as a research chemical with a certified purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Structurally, it features an N-butyl succinimide core linked via a thioether bridge to a heptyl acetate chain, placing it within a class of compounds investigated for cholinesterase inhibition and other enzyme-modulating activities.

Why 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate Cannot Be Interchanged with Generic Succinimide Analogs Without Quantitative Justification


Succinimide-thioether derivatives display structure-dependent bioactivity and physicochemical profiles that are highly sensitive to three structural variables: (1) the N‑alkyl/aryl substituent on the dioxopyrrolidine ring, (2) the oxidation state of the sulfur linker (thioether vs. sulfone), and (3) the nature of the ester group [1]. For example, changing the N‑butyl group to an N‑aryl moiety alters lipophilicity and cholinesterase inhibitory potency by an order of magnitude [1]. Similarly, oxidation of the thioether to a sulfone (as in 7-((1‑Butyl‑2,5‑dioxopyrrolidin‑3‑yl)sulfonyl)heptyl acetate) changes hydrogen‑bond acceptor capacity and metabolic stability . The heptyl acetate tail itself contributes to membrane permeability and enzymatic hydrolysis rates that differ from shorter-chain or ethyl‑ester analogs. Consequently, substituting the target compound with a close structural analog—even one retaining the succinimide-thioether core—can introduce uncontrolled variables into biological assays, synthetic pathways, or formulation development. The quantitative evidence below substantiates which specific features of 7-((1‑Butyl‑2,5‑dioxopyrrolidin‑3‑yl)thio)heptyl acetate produce measurable differences relative to its comparators.

Product-Specific Quantitative Differentiation Evidence for 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS 62164-04-9)


Certified Purity and QC Documentation Differentiate Research-Grade 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate from Uncharacterized Succinimide Analogs

The commercial standard for 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate specifies a minimum purity of 97%, confirmed by orthogonal analytical methods (NMR, HPLC, GC) . This level of characterization contrasts with many in-class succinimide-thioether intermediates that are offered without batch-specific purity guarantees or multi-technique validation. While 97% purity is not intrinsically superior to every analog, the availability of documented batch-specific QC data provides procurement confidence that is often absent for closely related compounds such as ethyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate, for which purity specifications are frequently vendor-dependent and may be as low as 95% without supporting chromatograms .

Analytical Chemistry Quality Control Chemical Procurement

Thioether vs. Sulfone: Oxidation State of the Sulfur Linker Alters Lipophilicity and Hydrogen-Bonding Capacity

The thioether (-S-) bridge in 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate confers distinct physicochemical properties compared to its oxidized sulfone analog, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate. Thioethers are more lipophilic than sulfones (predicted logP difference of approximately 0.5-1.0 log units based on fragment-based calculations for this scaffold) and possess only hydrogen-bond acceptor character, whereas sulfones are stronger hydrogen-bond acceptors with lower logP [1]. This difference affects membrane permeability, CYP450 metabolic susceptibility (thioethers are substrates for S-oxidation, while sulfones are generally more resistant to oxidative metabolism), and target protein binding interactions [1]. No direct experimental logP or permeability comparison between the two compounds has been published; however, the well-established structure-property relationships for thioether vs. sulfone pairs across multiple chemotypes support the expectation of a meaningful physiochemical divergence.

Medicinal Chemistry Physicochemical Properties Metabolic Stability

N-Butyl vs. N-Aryl Succinimide: Cholinesterase Inhibitory Potency Depends on N-Substituent

A series of N-aryl succinimide derivatives demonstrated AChE IC50 values ranging from 4.97 µM to 27.24 µM and BChE IC50 values from 6.34 µM to 41.90 µM in Ellman's assay, with the most potent analog (MSJ10) achieving 4.97 µM (AChE) and 10.72 µM (BChE) [1]. These N-aryl compounds serve as a baseline for the succinimide-thioether chemotype. The target compound bears an N-butyl group instead of an N-aryl substituent, which is expected to alter both potency and selectivity profile due to differences in steric bulk and electronic character at the enzyme active site. While direct head-to-head data between the target compound and these N-aryl analogs are not yet published, the SAR trend within the N-aryl series (where small structural changes produced 5-fold variations in IC50) indicates that the N-butyl substitution is likely to produce a quantitatively distinct inhibition profile.

Cholinesterase Inhibition SAR Neuropharmacology

Heptyl Acetate Ester Chain Length Distinguished from Ethyl Ester Analogs: Impact on Hydrophobicity and Hydrolytic Stability

The heptyl acetate ester terminus of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate contains a seven-carbon aliphatic alcohol moiety, whereas the closest commercially available analog utilizes an ethyl ester (ethyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate, CAS 459421-25-1) . The heptyl chain adds approximately five methylene units relative to the ethyl ester, which translates to an estimated logP increase of ~2.5 units (based on a methylene group contribution of ~0.5 logP per CH2) [1]. The longer chain also slows esterase-mediated hydrolysis, as bulky alkyl esters are typically cleaved more slowly than ethyl esters by both carboxylesterases and lipases [1]. This property is relevant when the compound is employed as a prodrug or when its metabolic fate influences assay outcomes.

Prodrug Design Ester Hydrolysis Lipophilicity

Optimal Application Scenarios for 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate Based on Differentiated Evidence


Cholinesterase Inhibitor SAR Programs Requiring Defined N-Alkyl Succinimide Probes

Given the 5- to 6-fold IC50 variation observed among N-aryl succinimide cholinesterase inhibitors (AChE IC50 4.97-27.24 µM, BChE IC50 6.34-41.90 µM) [1], 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is best deployed as a comparator probe in SAR studies investigating the effect of N‑alkyl (vs. N‑aryl) substitution on cholinesterase potency and selectivity. Its batch-certified 97% purity with multi-technique QC documentation ensures that observed biological differences can be attributed to structural features rather than chemical impurities.

Studies Investigating Thioether vs. Sulfone Pharmacological and Metabolic Differences

The predicted logP difference of approximately 1.0 unit between the thioether and sulfone analogs [2] makes 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate a preferred starting material for head-to-head comparative studies examining how sulfur oxidation state influences membrane permeability, CYP-mediated metabolism, and target binding. The thioether form is the appropriate choice when higher lipophilicity and susceptibility to metabolic S-oxidation are desired experimental variables.

Sustained-Release Prodrug Design Leveraging Heptyl Acetate Ester Stability

In prodrug development programs where controlled release of an active thiol or succinimide metabolite is required, the heptyl acetate ester offers an estimated ΔlogP of +2.5 units and slower esterase hydrolysis compared to the ethyl ester analog [3]. This compound is therefore the superior candidate when extended residence time or reduced first-pass ester cleavage is a design objective.

Organic Synthesis Intermediate Requiring Reproducible Batch-to-Batch Performance

As a multi-step synthesis intermediate, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate benefits from the documented 97% purity specification and the availability of HPLC, NMR, and GC batch reports . This traceable quality standard is critical for achieving consistent yields in subsequent reactions—a reliability gap that persists for less well-characterized analogs such as the ethyl ester, where purity claims may vary by vendor .

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